molecular formula C9H16O2S B2517264 Ethyl 4-sulfanylcyclohexane-1-carboxylate CAS No. 1547445-27-1

Ethyl 4-sulfanylcyclohexane-1-carboxylate

Cat. No.: B2517264
CAS No.: 1547445-27-1
M. Wt: 188.29
InChI Key: MNDQLBQXWCFSTQ-UHFFFAOYSA-N
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Description

Ethyl 4-sulfanylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O2S It is a derivative of cyclohexane, featuring a sulfanyl group (-SH) and an ethyl ester group (-COOCH2CH3) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-sulfanylcyclohexane-1-carboxylate typically involves the esterification of 4-sulfanylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-sulfanylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 4-sulfonylcyclohexane-1-carboxylate.

    Reduction: 4-sulfanylcyclohexane-1-methanol.

    Substitution: Ethyl 4-halocyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl 4-sulfanylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfanyl group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-sulfanylcyclohexane-1-carboxylate involves its interaction with biological molecules through its sulfanyl group. This group can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity and protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    Ethyl 4-aminocyclohexane-1-carboxylate: Contains an amino group instead of a sulfanyl group.

    Ethyl 4-methylcyclohexane-1-carboxylate: Features a methyl group instead of a sulfanyl group.

Uniqueness

Ethyl 4-sulfanylcyclohexane-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where sulfhydryl interactions are crucial.

Properties

IUPAC Name

ethyl 4-sulfanylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQLBQXWCFSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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